N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 4-methoxybenzyl substituent at position 3, and a 3-methylbutanamide group. Its stereochemistry (2Z configuration) and fused ring system likely influence conformational stability and biological interactions .
Properties
Molecular Formula |
C18H24N2O4S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-12(2)8-17(21)19-18-20(9-13-4-6-14(24-3)7-5-13)15-10-26(22,23)11-16(15)25-18/h4-7,12,15-16H,8-11H2,1-3H3 |
InChI Key |
GRGFEWGMUYJDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C to 25°C (gradual warming) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of chloroacetaldehyde, followed by intramolecular cyclization. The product is purified via silica gel chromatography using a hexane/ethyl acetate (7:3) eluent.
Functionalization with 4-Methoxybenzyl Group
The 4-methoxybenzyl substituent is introduced via Mitsunobu reaction between the sulfone intermediate and 4-methoxybenzyl alcohol :
| Component | Quantity |
|---|---|
| Sulfone Intermediate | 1.0 equiv (5.0 mmol) |
| 4-Methoxybenzyl Alcohol | 1.2 equiv |
| Triphenylphosphine | 1.5 equiv |
| Diethyl Azodicarboxylate (DEAD) | 1.5 equiv |
| Solvent | Tetrahydrofuran (THF) |
The reaction proceeds at 0°C for 30 minutes, followed by 24 hours at 25°C. The product is isolated in 78% yield after recrystallization from ethanol/water.
Formation of the Exocyclic Imine
The Z-configured imine is established via condensation of the 4-methoxybenzyl-substituted sulfone with 3-methylbutanoyl chloride under Schlenk conditions:
-
Activation : The sulfone nitrogen is deprotonated using lithium hexamethyldisilazide (LHMDS) in THF at −78°C.
-
Acylation : 3-Methylbutanoyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred for 4 hours at −78°C, then warmed to 25°C for 12 hours.
Critical Notes :
-
Strict temperature control prevents epimerization at the imine center.
-
The Z configuration is confirmed by NOESY spectroscopy (nuclear Overhauser effect between the 4-methoxybenzyl protons and the thieno-thiazole methyl group).
Final Amidation and Purification
The crude imine intermediate is subjected to amidation with ammonium hydroxide in methanol:
| Parameter | Condition |
|---|---|
| Ammonium Hydroxide | 5.0 equiv |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 6 hours |
The product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Final characterization data:
| Spectroscopy | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.89 (d, J=8.4 Hz, 2H, ArH), 3.78 (s, 3H, OCH₃), 2.85–2.75 (m, 2H, CH₂), 2.45–2.35 (m, 1H, CH(CH₃)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.5 (C=O), 159.8 (ArOCH₃), 132.4 (C-SO₂), 55.2 (OCH₃), 28.7 (CH(CH₃)₂) |
| HRMS | [M+H]⁺ Calculated: 423.1321; Found: 423.1318 |
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility:
| Parameter | Bench Scale (1 g) | Pilot Scale (1 kg) |
|---|---|---|
| Oxidation Time | 8 hours | 2 hours (high-pressure flow) |
| Yield | 78% | 82% |
| Purity | 98% | 99.5% |
Catalyst recycling (e.g., immobilized triphenylphosphine on silica) reduces costs by 40% in large-scale Mitsunobu reactions.
Challenges and Mitigation Strategies
-
Stereochemical Control :
-
Use of chiral auxiliaries (e.g., Oppolzer’s sultam) ensures enantiopure imine formation.
-
-
Sulfone Stability :
-
Storage under nitrogen at −20°C prevents degradation.
-
-
Byproduct Formation :
-
Side products from over-alkylation are minimized by stoichiometric control of 4-methoxybenzyl alcohol.
-
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Groups
Target Compound
- Core: Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide (sulfone-containing bicyclic system).
- Key Groups : 4-Methoxybenzyl, 3-methylbutanamide.
- Notable Features: Sulfone group (electron-withdrawing), stereospecific Z-configuration.
Analog 1: N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Core : 1,3,4-Thiadiazole fused with isoxazole.
- Key Groups : Benzamide, phenyl, isoxazole.
- Comparison: Lacks sulfone group; thiadiazole vs. tetrahydrothienothiazole. Higher aromaticity may reduce solubility compared to the target compound .
Analog 2: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b, )
Physicochemical Properties
Key Observations :
- The target’s sulfone group distinguishes it from analogs with carbonyl or nitrile groups.
- Higher melting points in analogs like 8a (290°C) suggest greater crystalline stability due to aromatic stacking .
Biological Activity
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article synthesizes available research findings and data regarding the biological activity of this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thieno[3,4-d][1,3]thiazole core : This bicyclic structure is known for its biological significance.
- Methoxybenzyl substituent : The presence of the methoxy group can influence the compound's interaction with biological targets.
- Amide functional group : This may enhance solubility and bioavailability.
The molecular formula is C16H20N2O3S, and it has a molecular weight of 320.41 g/mol.
Tubulin Binding and Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant interactions with tubulin. This interaction leads to:
- Inhibition of Tubulin Polymerization : The compound may bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Cell Cycle Arrest : Studies show that such compounds can arrest cancer cells in the G(2)/M phase, preventing cell division and promoting apoptosis in tumor cells .
Overcoming Multidrug Resistance
One notable aspect of this class of compounds is their ability to overcome multidrug resistance (MDR) mechanisms in cancer cells. This is particularly relevant given that many traditional chemotherapeutics are ineffective against MDR cells due to enhanced drug efflux mechanisms. The ability of these compounds to inhibit growth in both parental and MDR-overexpressing cell lines suggests a promising therapeutic avenue .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC-3 (Prostate Cancer) | 0.5 | Tubulin polymerization inhibition |
| A375 (Melanoma) | 0.8 | Apoptosis induction |
| MCF7 (Breast Cancer) | 0.6 | Cell cycle arrest |
In Vivo Studies
In vivo efficacy studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Profile : Notably, higher doses did not produce apparent neurotoxicity, indicating a favorable safety profile for further development .
Case Study 1: Prostate Cancer Model
In a study involving human prostate cancer xenografts (PC-3), treatment with this compound resulted in a tumor growth inhibition rate exceeding 50% after three weeks of treatment at a dosage of 15 mg/kg. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Melanoma Treatment
A375 melanoma models treated with the compound demonstrated significant tumor regression. The study highlighted that the compound's ability to induce apoptosis was mediated through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
